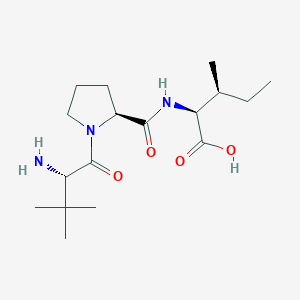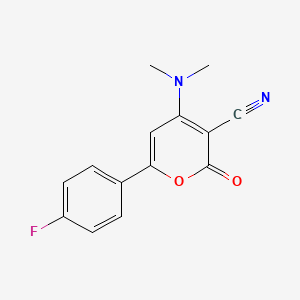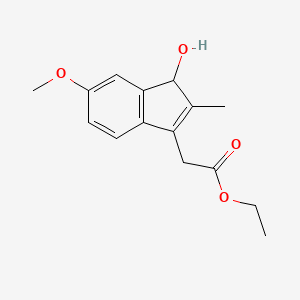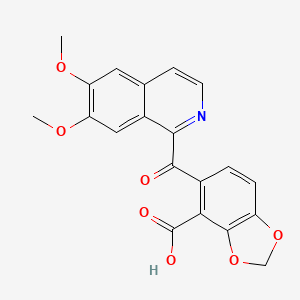
5-(6,7-Dimethoxyisoquinoline-1-carbonyl)-1,3-benzodioxole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(6,7-Dimethoxyisoquinoline-1-carbonyl)-1,3-benzodioxole-4-carboxylic acid is a complex organic compound with a molecular formula of C20H15NO7 and a molecular weight of 381.34 g/mol . This compound is characterized by its unique structure, which includes a benzodioxole ring and an isoquinoline moiety, both of which are functionalized with methoxy groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
The synthesis of 5-(6,7-Dimethoxyisoquinoline-1-carbonyl)-1,3-benzodioxole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the isoquinoline derivative, followed by the introduction of the benzodioxole moiety. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity, as well as the use of large-scale reactors and purification techniques .
Análisis De Reacciones Químicas
5-(6,7-Dimethoxyisoquinoline-1-carbonyl)-1,3-benzodioxole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
5-(6,7-Dimethoxyisoquinoline-1-carbonyl)-1,3-benzodioxole-4-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 5-(6,7-Dimethoxyisoquinoline-1-carbonyl)-1,3-benzodioxole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the type of activity being studied .
Comparación Con Compuestos Similares
5-(6,7-Dimethoxyisoquinoline-1-carbonyl)-1,3-benzodioxole-4-carboxylic acid can be compared with other similar compounds, such as:
N-[2-(6,7-Dimethoxyisoquinoline-1-carbonyl)-4,5-dimethoxyphenyl]acetamide: This compound shares a similar isoquinoline moiety but differs in the substitution pattern on the benzodioxole ring.
N-[2-(6,7-Dimethoxyisoquinoline-1-carbonyl)-4,5-dimethoxyphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide: Another related compound with a benzothiophene ring instead of a benzodioxole ring. The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may differ from those of its analogs.
Propiedades
Número CAS |
180386-83-8 |
|---|---|
Fórmula molecular |
C20H15NO7 |
Peso molecular |
381.3 g/mol |
Nombre IUPAC |
5-(6,7-dimethoxyisoquinoline-1-carbonyl)-1,3-benzodioxole-4-carboxylic acid |
InChI |
InChI=1S/C20H15NO7/c1-25-14-7-10-5-6-21-17(12(10)8-15(14)26-2)18(22)11-3-4-13-19(28-9-27-13)16(11)20(23)24/h3-8H,9H2,1-2H3,(H,23,24) |
Clave InChI |
RIRBRHSYPZRZKV-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)C=CN=C2C(=O)C3=C(C4=C(C=C3)OCO4)C(=O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4(1H,3H)-Quinolinedione, 3-butyl-3-[(phenylmethyl)amino]-](/img/structure/B14255013.png)
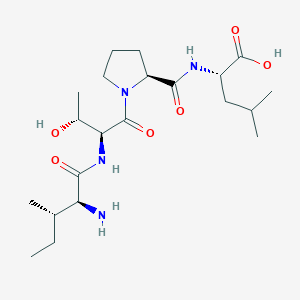
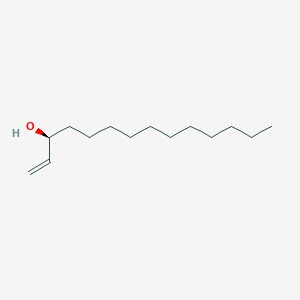
![3-Methyl-4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B14255036.png)

![Benzene, [[2,2-dimethyl-1-(phenylseleno)propyl]sulfinyl]-](/img/structure/B14255044.png)


![Silane, [[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]tris(1-methylethyl)-](/img/structure/B14255065.png)
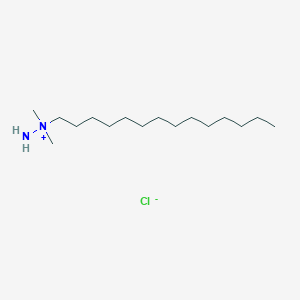
![8-Azatricyclo[6.2.0.0~2,4~]decane](/img/structure/B14255078.png)
